molecular formula C9H10S B12666047 Benzene, ((ethenylthio)methyl)- CAS No. 1822-76-0

Benzene, ((ethenylthio)methyl)-

Cat. No.: B12666047
CAS No.: 1822-76-0
M. Wt: 150.24 g/mol
InChI Key: RYZCGQUXJPHSSF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, ((ethenylthio)methyl)- can be synthesized through several methods. One common synthetic route involves the reaction of benzyl chloride with sodium ethylthiolate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of benzene, ((ethenylthio)methyl)- can be achieved through the catalytic reaction of benzyl chloride with sodium ethylthiolate. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzene, ((ethenylthio)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the vinylthio group to an ethylthio group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylthio derivatives.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

Benzene, ((ethenylthio)methyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzene, ((ethenylthio)methyl)- involves its interaction with various molecular targets. The vinylthio group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions. The benzene ring provides a stable aromatic framework, allowing for various substitution reactions to occur.

Comparison with Similar Compounds

Similar Compounds

  • Phenylthioethene
  • Phenylthioethylene
  • Phenyl vinyl sulfide
  • Phenyl vinyl thioether

Uniqueness

Benzene, ((ethenylthio)methyl)- is unique due to the presence of the vinylthio group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable in various applications, particularly in synthetic chemistry and material science.

Properties

CAS No.

1822-76-0

Molecular Formula

C9H10S

Molecular Weight

150.24 g/mol

IUPAC Name

ethenylsulfanylmethylbenzene

InChI

InChI=1S/C9H10S/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2

InChI Key

RYZCGQUXJPHSSF-UHFFFAOYSA-N

Canonical SMILES

C=CSCC1=CC=CC=C1

Origin of Product

United States

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